molecular formula C10H12O4 B115216 Xanthoxylin CAS No. 90-24-4

Xanthoxylin

Cat. No.: B115216
CAS No.: 90-24-4
M. Wt: 196.20 g/mol
InChI Key: FBUBVLUPUDBFME-UHFFFAOYSA-N
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Description

Xanthoxylin (C₁₀H₁₂O₄), a phenolic compound also known as 2'-hydroxy-4',6'-dimethoxyacetophenone, is a bioactive secondary metabolite found in plants such as Sebastiania schottiana, Zanthoxylum bungeanum, and Artemisia judaica . It is characterized as a crystalline white powder with a molecular weight of 196.2 g/mol and a retention index of ~1662–1667 in GC-MS analyses . Structurally, it features a hydroxyl group at position 2' and methoxy groups at positions 4' and 6' on the acetophenone backbone, confirmed via NMR and mass spectrometry . This compound exhibits diverse biological activities, including anti-inflammatory, antifungal, and insecticidal properties, and has been implicated in melanogenesis regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthoxylin can be synthesized through various chemical reactions. One common method involves the methylation of phloroglucinol followed by acetylation. The reaction typically uses dimethyl sulfate as the methylating agent and acetic anhydride for acetylation under acidic conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Zanthoxylum piperitum. The seeds are processed to isolate the compound using solvents like ethanol or methanol. The extract is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Xanthoxylin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Xanthoxylin has a wide range of applications in scientific research:

Mechanism of Action

Xanthoxylin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 8-Hydroxyquinoline Derivatives Found in other Sebastiania species, these derivatives share insecticidal properties with xanthoxylin but differ in their quinoline backbone, which lacks the acetophenone and methoxy groups of this compound. This structural divergence likely affects their bioavailability and target specificity .

b. Camphor and 1,8-Cineole Monoterpenoids like camphor (C₁₀H₁₆O) and 1,8-cineole (C₁₀H₁₈O) are major components in Artemisia essential oils.

c. Dibutyl Phthalate A benzene derivative isolated from Blumea aromatica, dibutyl phthalate shares organooxygen functional groups with this compound but lacks the acetophenone core, resulting in weaker antioxidant activity .

Functional Analogues

a. Averantin and Flutolanil Both compounds exhibit antifungal activity. However, this compound’s acetophenone structure enables unique interactions with fungal cell membranes, whereas Averantin (a polyketide) and Flutolanil (a benzanilide) target ergosterol biosynthesis and succinate dehydrogenase, respectively .

b. This compound’s dual anti-inflammatory and antifungal roles make it more versatile .

Pharmacological and Toxicological Comparisons

Anti-Inflammatory Activity

This compound significantly reduces LPS-induced acute lung injury (ALI) in mice by suppressing Akt/HIF-1α/NF-κB pathways and enhancing Nrf2-mediated antioxidant responses. At 10 mg/kg, it decreases TNF-α and IL-6 levels by >50% . In contrast, luteolin-7,3'-dimethyl ether (from Blumea aromatica) shows weaker anti-inflammatory effects, reducing cytokine levels by only ~30% at equivalent doses .

Melanogenesis Modulation

This compound upregulates melanin synthesis in B16F10 melanoma cells via PKA-dependent activation of MITF and tyrosinase, increasing melanin content by 2.5-fold at 10 μM . Comparable compounds like arbutin inhibit tyrosinase but lack this compound’s dendrite-enhancing effects .

Toxicity Profiles

This compound exhibits dose-dependent toxicity in honeybee larvae, causing >60% mortality at 0.4% concentration in artificial diets . Structural alerts for mutagenicity (via aromatic carbonyl groups) were discounted via read-across analyses, suggesting a safer profile than mutagenic analogues like aflatoxin B₁ .

Quantitative and Analytical Comparisons

Extraction and Purity

This compound is optimally extracted via supercritical CO₂ (SCE), yielding 32.99% purity from Zanthoxylum bungeanum—2.27× higher than steam distillation . RP-HPLC methods (methanol-water mobile phase, 290 nm detection) achieve 98.23% purity after silica gel chromatography and recrystallization . Comparable compounds like linalool require more complex purification due to volatility .

Solubility and Stability

This compound is highly soluble in DMSO (100 mg/mL at 25°C) , whereas camphor and 1,8-cineole are lipophilic, limiting aqueous bioavailability. Stability studies show this compound retains >90% activity after 6 months at -80°C .

Data Tables

Table 1: Structural and Functional Comparison

Compound Structure Key Activities Bioactivity Mechanism Toxicity (LD₅₀/EC₅₀)
This compound 2'-OH-4',6'-diOMe-acetophenone Anti-inflammatory, antifungal, melanogenesis Akt/HIF-1α/NF-κB inhibition, Nrf2 activation 0.4% larval mortality
8-Hydroxyquinoline Quinoline backbone Insecticidal Unknown Not reported
Camphor Bicyclic monoterpenoid Antimicrobial, analgesic TRPV3 channel modulation 1310 mg/kg (rat)
Averantin Polyketide Antifungal Ergosterol biosynthesis inhibition >100 μM

Table 2: Pharmacokinetic Properties

Compound Solubility (DMSO) Extraction Yield (%) Purity (HPLC) Stability (-80°C)
This compound 100 mg/mL 32.99 (SCE) 98.23% 6 months
Linalool 50 mg/mL 12.5 (SD) 85% 3 months
1,8-Cineole 20 mg/mL 22.91 (SD) 90% 6 months

Biological Activity

Xanthoxylin is a bioactive compound derived from various species of the Zanthoxylum genus, known for its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its anti-inflammatory, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly in conditions such as acute lung injury (ALI). A study demonstrated that this compound mitigates lipopolysaccharide (LPS)-induced lung inflammation by modulating several signaling pathways, including Akt/HIF-1α/NF-κB and Nrf2. These pathways are crucial for regulating pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings:

  • Cell Viability : this compound increased cell viability in RAW 264.7 macrophages exposed to LPS, particularly at a concentration of 10 μM.
  • Cytokine Levels : Treatment with this compound significantly reduced levels of IL-1β, IL-6, and TNF-α in culture supernatants.
  • Oxidative Stress : this compound decreased serum malondialdehyde (MDA) levels while enhancing superoxide dismutase (SOD) activity, indicating its antioxidant properties.
ParameterControl (LPS)This compound (10 μM)
Cell Viability (%)4575
IL-6 (pg/mL)20080
TNF-α (pg/mL)15050
MDA (μmol/L)5.02.5
SOD Activity (U/mL)3050

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. A novel ruthenium-xanthoxylin complex (Ru(phen)₂(xant), RXC) has shown promising results against colorectal cancer (CRC).

  • Cytotoxicity : RXC demonstrated potent cytotoxic effects against HepG2 hepatocellular carcinoma cells and primary CRC cells.
  • Cell Cycle Arrest : The compound induced cell cycle arrest in the S phase and triggered apoptosis through ERK1/2-mediated pathways.
  • Inhibition of Stemness : RXC effectively reduced the population of CRC stem cells and inhibited their migration and invasion capabilities.
TreatmentCell Viability (%)Colonosphere Formation (%)
Control100100
RXC (25 μg/ml)2030
Doxorubicin (25 μg/ml)2950

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Research indicates that compounds derived from this compound can inhibit both interleukin-6 (IL-6) and acetylcholinesterase (AChE), which are critical targets in AD pathology.

Research Insights:

  • Dual Inhibition : this compound derivatives showed over 45% inhibition of AChE and IL-6 in vitro.
  • In Vivo Efficacy : In a mouse model of memory impairment induced by streptozotocin (STZ), this compound derivatives reversed memory deficits at doses as low as 0.8 mg/kg.

Q & A

Q. Basic: What analytical methods are recommended for identifying and quantifying xanthoxylin in plant extracts?

This compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) . For GC-MS, retention indices (e.g., 1662–1667) and mass spectral matching (e.g., m/z fragments 181 and 196) are critical for identification . Quantification via GC-MS requires calibration with authentic standards and validation using statistical tests (e.g., t-tests for comparing concentrations between sample groups) . For HPLC, a ZORBAX XDB-C18 column with methanol-water (60:40) mobile phase at 0.8 mL/min flow rate and 290 nm detection wavelength provides optimal resolution and linearity (r = 0.9995) for this compound quantification .

Q. Advanced: How does this compound induce melanogenesis, and what signaling pathways are involved?

This compound promotes melanogenesis by activating cAMP-mediated protein kinase A (PKA) signaling , leading to increased melanin synthesis, tyrosinase activity, and microphthalmia-associated transcription factor (MITF) expression in B16F10 melanoma cells. PKC inhibitors partially reduce this effect, suggesting additional pathways may contribute. Experimental validation involves melanin content assays, dendricity assessments, and RT-PCR analysis of melanogenic proteins .

Q. Advanced: What experimental designs are effective for assessing this compound toxicity in bioassays?

Larval bioassays using This compound-enriched artificial diets (e.g., 0.2–0.4% concentrations) can model toxicity effects. Survival rates are analyzed via Log-Rank tests, with controls including diets supplemented with healthy nectar or pure this compound. This design isolates this compound’s impact from confounding variables in natural samples .

Q. Advanced: What challenges arise in isolating this compound from essential oils, and how can they be mitigated?

This compound’s high density (1.172 g/mL) causes it to sink in aqueous phases during hydrodistillation, complicating essential oil collection. Modified hydrodistillation protocols, such as pre-removal of this compound-rich fractions (“Aifen”) or using organic solvents to adjust phase density, improve isolation efficiency . Supercritical CO₂ extraction also enhances yield (32.99% purity) by avoiding phase separation issues .

Q. Advanced: How can this compound hybrids act as dual inhibitors of IL-6 and acetylcholinesterase (AChE) in Alzheimer’s disease research?

This compound’s phenolic scaffold and disubstituted amine/carbamoyl groups enable dual inhibition. Molecular docking studies reveal interactions with IL-6’s binding pockets and AChE’s catalytic triad. Hybrids are synthesized via carbamate or amide linkages and evaluated using enzyme inhibition assays (e.g., Ellman’s method for AChE) and IL-6 ELISA .

Q. Advanced: How can researchers resolve contradictions in this compound levels reported across studies?

Discrepancies often stem from extraction methodologies (e.g., hydrodistillation vs. supercritical CO₂) or detection sensitivity (e.g., SIM vs. full-scan GC-MS). Standardizing protocols (e.g., NIST library matching, internal calibration) and reporting detailed metadata (e.g., plant source, storage conditions) improve cross-study comparability .

Q. Basic: What are optimal storage conditions for this compound to ensure stability?

This compound should be stored as a powder at -20°C for ≤3 years or 4°C for ≤2 years . Solutions in DMSO are stable at -80°C for ≤6 months or -20°C for ≤1 month. Degradation is monitored via HPLC or GC-MS to confirm purity .

Q. Advanced: What methodologies are used to evaluate this compound’s antifungal efficacy?

Antifungal activity is assessed via microdilution assays against filamentous fungi (e.g., Aspergillus spp.) and dermatophytes. Minimum inhibitory concentrations (MICs) are determined, with this compound derivatives showing fungistatic effects at 0.5–2.0 µg/mL. Synergistic studies with commercial antifungals (e.g., fluconazole) are conducted using checkerboard assays .

Q. Basic: How is this compound validated in biological samples like insect secretions or plant tissues?

Selected ion monitoring (SIM) GC-MS targeting m/z 181 and 196 enhances sensitivity for trace detection in complex matrices (e.g., Epormenis cestri honeydew). Co-chromatography with authentic standards and NMR (¹H/¹³C) confirm identity. Quantification requires spike-and-recovery experiments to validate extraction efficiency .

Q. Advanced: How do this compound’s physicochemical properties influence experimental design?

High density and hydrophobicity necessitate solvent optimization (e.g., methanol for extraction) and phase adjustments in distillation. In cell-based assays, DMSO concentrations must be ≤0.1% to avoid cytotoxicity. Solubility data (100 mg/mL in DMSO) guide dosing in in vitro studies .

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FBUBVLUPUDBFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10237981
Record name Xanthoxyline
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Molecular Weight

196.20 g/mol
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Physical Description

Solid
Record name Xanthoxylin
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CAS No.

90-24-4
Record name Xanthoxylin
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Record name Xanthoxylin
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Record name 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
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Melting Point

85 - 88 °C
Record name Xanthoxylin
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Retrosynthesis Analysis

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Min. plausibility 0.01
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